a-D-Glucosyl hesperidin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A-D-Glucosyl hesperidin is a water-soluble form of hesperidin, a flavonoid found in many citrus plants . It is a synthetic derivative of hesperidin and is more readily absorbed by the skin . It has antioxidant properties and can improve the skin’s barrier function . It also has skin-soothing benefits and can improve the appearance of uneven skin tone . It is used in skincare products and as a food additive .

Synthesis Analysis

A-D-Glucosyl hesperidin is synthesized by a saccharide-transferring enzyme in a liquid containing hesperidin and α-glucosyl saccharide . The α-glycosyl hesperidin is easily recovered from the reaction mixture with a synthetic macroporous resin . It is superior in water-solubility, substantially tasteless and odorless, free of toxicity, and readily hydrolyzable in vivo into hesperidin and D-glucose .Molecular Structure Analysis

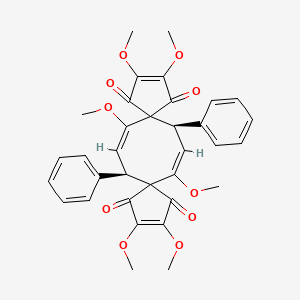

The molecular formula of a-D-Glucosyl hesperidin is C34H44O20 . The LC-MS/MS profiles of hesperidin glycosides showed the important fragments at m/z ratios of 345.21 (added glucose to glucose of rutinose in HG 1) and 687.28 (added maltose to glucose of rutinose in HG 2), confirming that the structures of HG 1 and HG 2 were α-glucosyl hesperidin and α-maltosyl hesperidin, respectively .Chemical Reactions Analysis

Enzymatic synthesis converts substrates into products using enzymes as catalysts . Substrate bias and specificity are key to improving substrate conversion . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .Physical And Chemical Properties Analysis

A-D-Glucosyl hesperidin is a flavonoid derived from citrus fruits with commendable antioxidative attributes . Its profound applicability in studying cardiovascular ailments, notably atherosclerosis, marks it as an indispensable therapeutic compound .Mechanism of Action

Hesperidin has anti-inflammatory and antioxidant properties that contribute to its therapeutic effects in various diseases . It has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer . In addition, it has positive effects on toxicities caused by drugs, metals, and chemicals .

Safety and Hazards

Future Directions

Given the challenges associated with plant extraction, such as low conversion rates and the potential for environmental pollution with chemical synthesis, enzymatic synthesis is a promising direction . Enzymatic synthesis methods of a-D-Glucosyl hesperidin and other glucoside compounds are being reviewed and optimized .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of a-D-Glucosyl hesperidin involves the glycosylation of hesperidin with glucose. This can be achieved through the use of enzymatic or chemical methods.", "Starting Materials": [ "Hesperidin", "Glucose", "Enzyme (if using enzymatic method)", "Solvent (if using chemical method)" ], "Reaction": [ "Enzymatic method:", "- Dissolve hesperidin and glucose in a buffer solution", "- Add enzyme and incubate at a specific temperature and pH", "- Purify the product using chromatography", "Chemical method:", "- Dissolve hesperidin and glucose in a suitable solvent", "- Add a catalyst such as trifluoromethanesulfonic acid", "- Heat the mixture to a specific temperature", "- Purify the product using chromatography" ] } | |

CAS RN |

134065-26-2 |

Product Name |

a-D-Glucosyl hesperidin |

Molecular Formula |

C34H44O20 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181562.png)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181571.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)

![4-[3-(4-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181574.png)

![4-(3-Anilinoimidazo[1,2-a]pyrimidin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181575.png)

![Methyl 4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1181579.png)